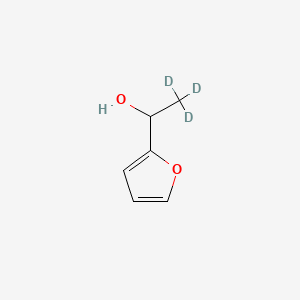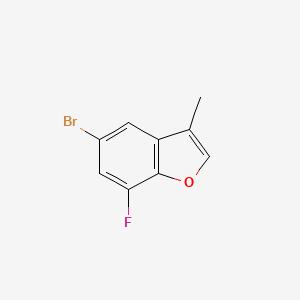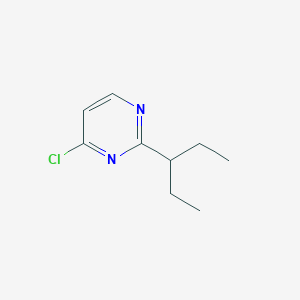
4-Chloro-2-(pentan-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(pentan-3-yl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a chlorine atom at the 4-position and a pentan-3-yl group at the 2-position, making it a substituted pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pentan-3-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with a suitable alkylating agent, such as 3-pentanol, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom at the 2-position is replaced by the pentan-3-yl group.
Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing pyrimidine derivatives. This method often involves the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques can further enhance the production process by monitoring and controlling reaction parameters in real-time.
化学反应分析
Types of Reactions
4-Chloro-2-(pentan-3-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are often used in coupling reactions, along with boronic acids or esters as coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-(pentan-3-yl)pyrimidine, while coupling reactions can produce various biaryl or alkyl-aryl derivatives.
科学研究应用
4-Chloro-2-(pentan-3-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and fungi.
作用机制
The mechanism of action of 4-Chloro-2-(pentan-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on the cell surface or within the cell, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine: This compound has an iodine atom at the 5-position instead of a hydrogen atom, which can significantly alter its reactivity and biological activity.
4-Chloro-2-(1-ethylpropyl)pyrimidine: This compound features a different alkyl group at the 2-position, which can affect its chemical properties and applications.
Uniqueness
4-Chloro-2-(pentan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group at the 2-position and the chlorine atom at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
4-chloro-2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-3-7(4-2)9-11-6-5-8(10)12-9/h5-7H,3-4H2,1-2H3 |
InChI 键 |
RDLUZJKRFRILJO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=NC=CC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)
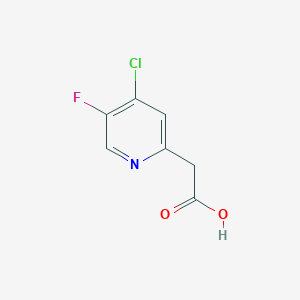

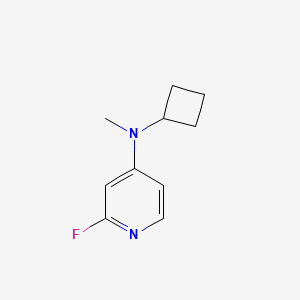
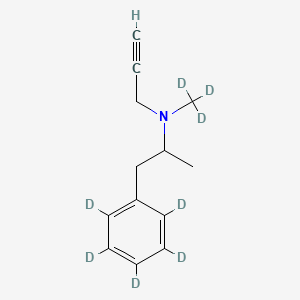

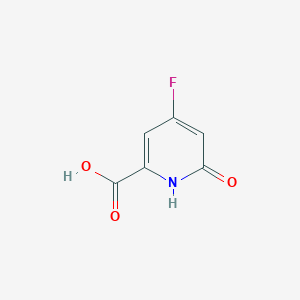
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
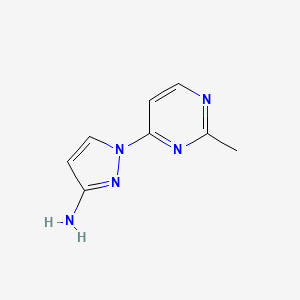
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
